
Independent Verification of Elagolix Sodium
Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elagolix Sodium

Cat. No.: B008386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published research findings on elagolix
sodium, an oral gonadotropin-releasing hormone (GnRH) antagonist. The information is

intended to aid in the independent verification of its efficacy and safety in the treatment of

endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids.

This document summarizes quantitative data from pivotal clinical trials, details experimental

protocols, and visualizes key biological and procedural pathways.

Mechanism of Action
Elagolix is a non-peptide GnRH receptor antagonist.[1][2] It competitively binds to GnRH

receptors in the pituitary gland, which in turn reduces the downstream production of luteinizing

hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins

leads to a dose-dependent decrease in blood concentrations of the ovarian sex hormones,

estradiol and progesterone.[1][2] The growth of both endometrial lesions and uterine fibroids is

dependent on these hormones, particularly estrogen. By reducing estrogen levels, elagolix

alleviates the symptoms associated with these conditions.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b008386?utm_src=pdf-interest
https://www.benchchem.com/product/b008386?utm_src=pdf-body
https://www.benchchem.com/product/b008386?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.2147/JPR.S284703
https://escholarship.org/uc/item/3pw94370
https://www.tandfonline.com/doi/full/10.2147/JPR.S284703
https://escholarship.org/uc/item/3pw94370
https://www.tandfonline.com/doi/full/10.2147/JPR.S284703
https://escholarship.org/uc/item/3pw94370
https://www.tandfonline.com/doi/full/10.2147/JPR.S284703
https://escholarship.org/uc/item/3pw94370
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothalamus

GnRH

releases

Anterior Pituitary Gland

LH & FSH

releases

Ovaries

Estrogen & Progesterone

produce

stimulates

Elagolix Sodium

blocks GnRH receptors

stimulate

Endometriosis / Uterine Fibroids

stimulate growth

Click to download full resolution via product page

Elagolix Mechanism of Action

Comparative Efficacy and Safety Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b008386?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the quantitative findings from key clinical trials of elagolix for

endometriosis and uterine fibroids, including comparisons with placebo and other treatments.

Endometriosis-Associated Pain: Elagolix vs. Placebo
The pivotal Phase 3 trials, ELARIS EM-I and ELARIS EM-II, evaluated two doses of elagolix

against a placebo over six months in women with moderate to severe endometriosis-

associated pain.[3]

Efficacy Endpoint
(at 3 months)

Placebo
Elagolix 150 mg
once daily

Elagolix 200 mg
twice daily

ELARIS EM-I

Dysmenorrhea

Responders (%)
19.6 46.4 75.8

Non-Menstrual Pelvic

Pain (NMPP)

Responders (%)

36.5 50.4 54.5

ELARIS EM-II

Dysmenorrhea

Responders (%)
22.7 43.4 72.4

Non-Menstrual Pelvic

Pain (NMPP)

Responders (%)

36.5 49.8 57.8

A "responder" was defined as a participant experiencing a clinically meaningful reduction in

pain with no increase in the use of rescue pain medication.[3]

Heavy Menstrual Bleeding in Uterine Fibroids: Elagolix
vs. Placebo
The ELARIS UF-1 and UF-2 Phase 3 trials assessed elagolix 300 mg twice daily, both with and

without hormonal "add-back" therapy (estradiol 1 mg / norethindrone acetate 0.5 mg),
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compared to placebo for six months. The primary endpoint was a menstrual blood loss of less

than 80 mL in the final month and at least a 50% reduction from baseline.[4]

Efficacy Endpoint
(at 6 months)

Placebo
Elagolix 300 mg
twice daily with
Add-Back

Elagolix 300 mg
twice daily (alone)

ELARIS UF-1

Primary Endpoint Met

(%)
8.7 68.5 84.1

ELARIS UF-2

Primary Endpoint Met

(%)
10.0 76.5 77.0

Comparison with Other GnRH Modulators
Meta-analyses have compared elagolix to other oral GnRH antagonists, such as relugolix and

linzagolix, and the injectable GnRH agonist, leuprolide acetate.
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Comparison Indication Key Findings

Elagolix vs. Leuprolide Acetate Endometriosis

A cost-effectiveness analysis

suggested that elagolix is a

more cost-effective treatment

than leuprolide acetate for

moderate to severe

endometriosis pain over one

and two-year periods.[5]

Patients have also expressed

a preference for the treatment

profile of elagolix over

leuprolide. In a phase 2 study,

elagolix was associated with a

lower incidence of hot flashes

and less of a decrease in bone

mineral density (BMD)

compared to leuprolide

acetate.[6]

Elagolix vs. Relugolix Uterine Fibroids

Both elagolix and relugolix

have demonstrated significant

efficacy in reducing heavy

menstrual bleeding associated

with uterine fibroids compared

to placebo.[7][8] A meta-

analysis showed that both are

effective, and the choice of

treatment may depend on

individual patient factors and

preferences.[7]
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Elagolix vs. Other Oral GnRH

Antagonists
Endometriosis

A network meta-analysis found

that elagolix 400 mg (200 mg

twice daily) was among the

most effective oral GnRH

antagonists for reducing

overall pelvic pain and

dyspareunia.[9]

Common Adverse Events
The most frequently reported adverse events for elagolix are related to the reduction in

estrogen levels.

Adverse Event
Elagolix 150 mg
once daily (%)

Elagolix 200 mg
twice daily (%)

Placebo (%)

Hot Flushes 24 46 8

Headache 12 17 12

Nausea 8 11 9

Data from pivotal

endometriosis trials.

A dose-dependent decrease in bone mineral density (BMD) has been observed with elagolix

treatment.[10][11] The use of "add-back" hormonal therapy can help to mitigate this effect.[4]

[12]

Experimental Protocols
For independent verification, understanding the methodologies of the pivotal clinical trials is

crucial.

ELARIS EM-I and EM-II (Endometriosis) Study Design
Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo

in women with moderate to severe endometriosis-associated pain.[3]
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Design: Two replicate, multicenter, double-blind, randomized, placebo-controlled Phase 3

trials.[3][13]

Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis

in the last 10 years.[13]

Intervention: Participants were randomized to receive elagolix 150 mg once daily, elagolix

200 mg twice daily, or a placebo for six months.[3]

Primary Endpoints:

Proportion of responders for dysmenorrhea at month 3.[3][13]

Proportion of responders for non-menstrual pelvic pain (NMPP) at month 3.[3][13]

Pain Assessment: Pain scores were recorded daily by participants in an electronic diary

using the Endometriosis Daily Pain Impact Scale.[1][14]

Screening of Premenopausal Women
(18-49 years) with Surgically

Diagnosed Endometriosis

Randomization

Elagolix 150 mg Once Daily
(6 months)

Elagolix 200 mg Twice Daily
(6 months)

Placebo
(6 months)

Primary Endpoint Assessment at 3 Months
(Dysmenorrhea and NMPP Responder Rates)

Continued Treatment and
6-Month Assessment
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Click to download full resolution via product page

ELARIS EM-I & EM-II Workflow

ELARIS UF-1 and UF-2 (Uterine Fibroids) Study Design
Objective: To assess the efficacy and safety of elagolix, with and without add-back therapy,

in reducing heavy menstrual bleeding in women with uterine fibroids.[4]

Design: Two identical, double-blind, randomized, placebo-controlled, 6-month Phase 3 trials.

[4]

Participants: Premenopausal women with uterine fibroids and heavy menstrual bleeding

(defined as > 80 mL of blood loss per menstrual cycle).

Intervention: Participants were randomized to one of three groups: elagolix 300 mg twice

daily with add-back therapy, elagolix 300 mg twice daily alone, or placebo.[4]

Primary Endpoint: The proportion of women with a menstrual blood loss of less than 80 mL

during the final month of treatment and at least a 50% reduction in menstrual blood loss from

baseline to the final month.[4]

Bone Mineral Density (BMD) Assessment: Changes in BMD were measured using dual-

energy X-ray absorptiometry (DXA) scans at baseline and at the end of treatment to assess

the hypoestrogenic effects of elagolix.[15]
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Screening of Premenopausal Women
with Uterine Fibroids and

Heavy Menstrual Bleeding (>80 mL)

Randomization

BMD Assessment (DXA Scan)
at Baseline and 6 Months

Baseline
Elagolix 300 mg BID
+ Add-Back Therapy

(6 months)

Elagolix 300 mg BID
(Alone)

(6 months)

Placebo
(6 months)

Primary Endpoint Assessment at 6 Months
(Reduction in Menstrual Blood Loss)

6 Months

Click to download full resolution via product page

ELARIS UF-1 & UF-2 Workflow

Conclusion
The published data from the pivotal Phase 3 clinical trials demonstrate that elagolix is an

effective treatment for reducing pain associated with endometriosis and heavy menstrual

bleeding from uterine fibroids when compared to a placebo. Meta-analyses suggest its efficacy

is comparable to other GnRH modulators. The primary safety concerns are related to its

hypoestrogenic effects, notably a dose-dependent reduction in bone mineral density, which can

be mitigated with add-back therapy.

For true independent verification of these findings, researchers would need to conduct

independent replication studies. While this guide provides a detailed summary of the existing

evidence and methodologies based on publicly available information, access to the full,
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unabridged study protocols and raw data would be necessary for a complete and independent

statistical replication of the original findings. Researchers are encouraged to consult the

primary publications and clinical trial registries for further details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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